3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate
Overview
Description
3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is suggested that it may have applications in the inhibition of pseudocholinesterase , a type of enzyme that plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter.
Mode of Action
Based on its potential role in pseudocholinesterase inhibition , it can be inferred that it might interact with this enzyme, preventing it from breaking down acetylcholine, thereby increasing the concentration of this neurotransmitter.
Biochemical Pathways
Given its potential role in pseudocholinesterase inhibition , it can be inferred that it might affect the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine.
Result of Action
Based on its potential role in pseudocholinesterase inhibition , it can be inferred that it might lead to an increase in the concentration of acetylcholine, which could affect nerve signal transmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate involves the esterification of optically active (S)-3-(1-dimethylamino ethyl) phenol with ethyl methylamino formyl chloride . The reaction is typically carried out under controlled conditions to ensure high optical purity of the product.
Industrial Production Methods
In industrial settings, the compound is produced through a series of chemical reactions involving the use of specific reagents and catalysts. The process is optimized to achieve high yield and purity, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
(S)-3-[1-(Dimethylamino)ethyl]phenyl N-ethyl-N-methylcarbamate: This compound has a similar structure but with a dimethylamino group instead of a methylamino group.
(S)-3-[1-(Methylamino)ethyl]-phenyl N-ethyl-N-methyl-carbamate: Another similar compound with slight variations in the functional groups.
Uniqueness
3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
[3-[1-(methylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-5-15(4)13(16)17-12-8-6-7-11(9-12)10(2)14-3/h6-10,14H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTHTUMLVSBQTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745410 | |
Record name | 3-[1-(Methylamino)ethyl]phenyl ethyl(methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948051-93-2 | |
Record name | 3-[1-(Methylamino)ethyl]phenyl ethyl(methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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